5-(hydroxymethyl)-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one
Description
Structure
3D Structure
Properties
IUPAC Name |
10-(hydroxymethyl)-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraen-11-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c14-7-10-6-9-3-1-2-8-4-5-13(11(8)9)12(10)15/h1-3,6,14H,4-5,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWJAYANXDGZILN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C3=C(C=CC=C31)C=C(C2=O)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(hydroxymethyl)-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one typically involves multiple steps, starting with the construction of the pyrroloquinoline core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalyst, play a crucial role in achieving high yields and purity.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic route to ensure cost-effectiveness and scalability. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions often involve halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of other complex molecules
Biology: In biological research, 5-(hydroxymethyl)-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one has been studied for its potential biological activity. It may interact with specific biomolecules, influencing cellular processes and signaling pathways.
Medicine: The compound has shown promise in medicinal chemistry, where it is being explored for its therapeutic potential. Its ability to modulate biological targets makes it a candidate for drug development.
Industry: In industry, this compound is used in the development of advanced materials and chemical products. Its unique properties contribute to the creation of innovative solutions in various sectors.
Mechanism of Action
The mechanism by which 5-(hydroxymethyl)-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to downstream effects. The exact pathways and molecular targets are subject to ongoing research.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The table below compares key structural and physicochemical features of 5-(hydroxymethyl)-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one with related compounds:
Key Observations:
- Substituent Effects : Hydroxymethyl (-CH₂OH) and piperazinylmethyl (-CH₂-piperazine) groups enhance hydrophilicity compared to lipophilic substituents (e.g., phenyl, cyclobutane). This impacts bioavailability and target engagement .
- Biological Activity : Pyroquilon’s fungicidal activity underscores the scaffold’s versatility, while 8-cyclopropane derivatives show promise in enzyme inhibition .
Biological Activity
5-(Hydroxymethyl)-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one is a complex organic compound that belongs to the pyrroloquinoline family. Its unique structure and functional groups suggest potential biological activities that have garnered interest in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a hydroxymethyl group that may influence its biological interactions.
| Property | Value |
|---|---|
| CAS Number | 574740-70-8 |
| Molecular Weight | 201.23 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | C1CN2C3=C(C=CC=C31)C=C(C2=O)CO |
The biological activity of this compound is attributed to its interaction with various biomolecules. It is believed to bind to specific enzymes or receptors, thereby modulating their activity and influencing cellular signaling pathways. Ongoing research aims to elucidate the precise molecular targets and pathways involved.
Antimicrobial Activity
Research has indicated that compounds structurally related to this compound exhibit significant antibacterial properties. For instance:
- A study reported that derivatives of pyrrolidinones demonstrated activity against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MICs) ranging from 4 to 16 µg/mL .
This suggests that this compound may hold potential as an antimicrobial agent.
Antiviral Activity
The hydroxymethyl group in similar compounds has been linked to enhanced antiviral activity. For example:
- Hydroxymethylated derivatives have shown promising results against HIV strains with low effective concentrations (EC50 values) .
This highlights the potential for developing antiviral therapies based on this compound's structure.
Case Study 1: Antibacterial Efficacy
In a comparative study of various pyrrolidinone derivatives against MRSA:
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| Compound A | 8 | Effective |
| Compound B | 16 | Moderate |
| This compound | TBD | Under Investigation |
This study indicates ongoing investigations into the efficacy of this compound against resistant bacterial strains.
Case Study 2: Antiviral Potential
A study evaluating the antiviral properties of hydroxymethylated compounds found:
| Compound | EC50 (µM) | Target Virus |
|---|---|---|
| Hydroxymethyl Derivative X | 0.0055 | HIV Wild-type |
| Hydroxymethyl Derivative Y | 0.15 | HIV Mutant Strain |
These findings suggest that structural modifications like hydroxymethylation could enhance the antiviral properties of related compounds.
Q & A
Q. How can the molecular structure of 5-(hydroxymethyl)-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one be experimentally confirmed?
Answer: Structural confirmation requires a combination of spectroscopic and crystallographic techniques:
- X-ray crystallography resolves the 3D arrangement of atoms, as demonstrated for related pyrroloquinoline derivatives (e.g., bond angles and torsion angles in 6-hydroxy analogs) .
- NMR spectroscopy (1H, 13C, and 2D experiments like COSY and HMBC) identifies proton environments and carbon connectivity. For example, the hydroxymethyl group (–CH2OH) would show characteristic splitting patterns in 1H NMR and correlations in HSQC/HMBC spectra .
- IR spectroscopy confirms functional groups (e.g., carbonyl stretch at ~1700 cm⁻¹ for the 4-one moiety and O–H stretch for the hydroxymethyl group) .
Table 1: Key spectral markers for structural validation
| Functional Group | NMR (δ, ppm) | IR (cm⁻¹) |
|---|---|---|
| 4-quinolinone | 165–175 (13C) | 1680–1720 |
| Hydroxymethyl | 3.5–4.5 (1H) | 3200–3600 |
Q. What are the optimal synthetic routes for this compound?
Answer: Synthesis strategies often involve cyclization and functionalization steps:
- Cyclocondensation of substituted anilines with ketones or aldehydes under acidic conditions to form the pyrroloquinoline core .
- Hydroxymethyl introduction via regioselective Friedel-Crafts alkylation or nucleophilic substitution, followed by oxidation/reduction steps to install the hydroxymethyl group .
- Purification by column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (solvent: ethanol/water) to achieve >95% purity .
Critical considerations :
- Monitor reaction progress using TLC with UV visualization.
- Optimize temperature (e.g., 80–100°C for cyclization) and solvent polarity to avoid side products.
Q. How should researchers handle and store this compound to ensure stability?
Answer:
- Storage : Keep in airtight, light-resistant containers under inert gas (N2 or Ar) at –20°C to prevent oxidation of the hydroxymethyl group .
- Handling : Use desiccants (e.g., silica gel packs) to minimize hygroscopic degradation. Avoid contact with strong acids/bases to preserve the quinolinone ring .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in biological systems?
Answer:
- Density Functional Theory (DFT) calculates electron density distributions to identify reactive sites (e.g., electrophilic quinolinone carbonyl or nucleophilic hydroxymethyl oxygen) .
- Molecular Dynamics (MD) simulations model interactions with biological targets (e.g., enzymes or DNA) by analyzing hydrogen bonding and hydrophobic contacts .
- Validation : Compare computational results with experimental data (e.g., IC50 values from enzyme inhibition assays) to refine models .
Example application : MD simulations of the hydroxymethyl group’s hydrogen bonding with a kinase active site could explain selectivity differences in kinase inhibitors.
Q. What experimental strategies resolve contradictions in reported biological activities of this compound?
Answer: Discrepancies often arise from variations in assay conditions or compound purity. Mitigation strategies include:
- Standardized bioassays : Use identical cell lines (e.g., HEK293 for receptor binding) and control compounds (e.g., known kinase inhibitors) across studies .
- Batch validation : Confirm purity (>98%) via HPLC (C18 column, gradient: acetonitrile/water) and elemental analysis (C, H, N within ±0.4% of theoretical) .
- Mechanistic studies : Employ isothermal titration calorimetry (ITC) to quantify binding affinities and rule off-target effects .
Q. How can regioselectivity be achieved in multi-step syntheses involving this compound?
Answer:
- Directing groups : Install temporary groups (e.g., Boc-protected amines) to steer electrophilic substitution to the desired position on the quinolinone ring .
- Catalytic control : Use transition-metal catalysts (e.g., Pd/Cu) for cross-coupling reactions at specific sites (e.g., C-5 hydroxymethyl) .
- Solvent effects : Polar aprotic solvents (DMF or DMSO) enhance nucleophilicity of the hydroxymethyl group for selective alkylation .
Case study : A Pd-mediated Suzuki coupling at C-3 of the pyrrolo ring achieved 85% yield with minimal byproducts in a related tetrahydroquinoline derivative .
Methodological Notes
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
